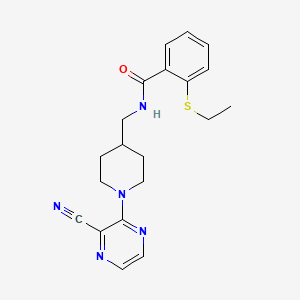

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is a benzamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine ring at the 1-position and a benzamide group modified with an ethylthio substituent at the 2-position.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-2-27-18-6-4-3-5-16(18)20(26)24-14-15-7-11-25(12-8-15)19-17(13-21)22-9-10-23-19/h3-6,9-10,15H,2,7-8,11-12,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNVQJRLEIFWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Addition of the ethylthio group: This step may involve thiolation reactions using reagents like ethanethiol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug discovery and development.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Piperidine-Benzamide Derivatives in Receptor Antagonism

A key structural analog is N-{1-[(6-Fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide, a CCR3 antagonist . Both compounds share a piperidine-benzamide scaffold, but the target compound replaces the naphthyl group with a 3-cyanopyrazine ring. The ethylthio substituent in the target compound also introduces greater lipophilicity (logP) than the fluorine in the analog, which could influence membrane permeability and bioavailability.

Substitution Patterns in Benzamide-Based Therapeutics

N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (from ) features a tert-butyl group and methoxy substituents . Comparatively, the target compound’s ethylthio group and cyanopyrazine ring may confer distinct electronic and steric effects. The ethylthio group’s moderate electron-withdrawing nature could stabilize the benzamide’s conformation, while the cyanopyrazine’s nitrile group might serve as a hydrogen bond acceptor, enhancing target engagement in enzymatic or receptor-binding sites.

Regulatory Considerations: Analogs in Controlled Substances

Several piperidine-benzamide derivatives, such as N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (a fentanyl analog) and 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, are regulated under international drug control conventions . Unlike these analogs, the target compound lacks the phenethyl or dimethylamino groups critical for opioid receptor activity.

Comparison with Fentanyl Analogs

Fentanyl derivatives like para-methylfentanyl and thiophene fentanyl () share a piperidine-benzamide backbone but incorporate phenethyl or aryl substituents linked to high μ-opioid receptor affinity . The target compound’s 3-cyanopyrazine and ethylthio groups likely redirect its pharmacological profile away from opioid pathways, possibly toward kinase inhibition or inflammatory targets (e.g., CCR3/5 receptors), given the prevalence of pyrazine motifs in kinase inhibitors.

Building Block Diversity in Drug Discovery

Enamine Ltd.’s catalog () includes benzamide derivatives like (2S)-2-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide, which highlights the role of sulfonamide and methoxy groups in modulating solubility and target interaction .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, pharmacological implications, and case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a piperidine moiety linked to a cyanopyrazine group and an ethylthio benzamide, which contributes to its unique properties. The synthesis typically involves multi-step reactions that optimize yield and purity, with careful consideration of reaction conditions such as temperature and solvent choice.

While the precise mechanism of action for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide remains under investigation, preliminary studies suggest it may interact with various biological pathways. It is believed to exert effects on specific receptors or enzymes involved in disease processes, particularly in oncology and infectious disease contexts.

Pharmacodynamics and Pharmacokinetics

Research indicates that the compound may exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. Its lipophilicity due to the ethylthio group may enhance membrane permeability, potentially increasing bioavailability.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies have shown that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide exhibits cytotoxic effects against various cancer cell lines. The compound has demonstrated IC50 values in the low micromolar range, indicating significant potency.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, particularly against resistant strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease models.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic coupling. For example:

- Step 1 : Coupling of 3-cyanopyrazine-2-carboxylic acid derivatives with piperidine intermediates using carbodiimide-based reagents (e.g., HBTU) in THF or DMF under nitrogen .

- Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene reactions, requiring precise temperature control (0–5°C for exothermic steps) .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (yield optimization: 60–75%) .

- Key Parameters : Solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and reaction time (e.g., 12–24 hours for amidation) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., piperidine CH at δ 2.5–3.5 ppm, benzamide aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~425 Da) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water mobile phases .

Q. What are the recommended storage conditions to maintain stability?

- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the ethylthio group and hydrolysis of the cyanopyrazine moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine substitution, cyanopyrazine vs. pyrimidine) affect target binding affinity in kinase inhibition studies?

- SAR Insights :

- Piperidine Methyl Group : Enhances lipophilicity and membrane permeability (logP increase by ~0.5 units) .

- Cyanopyrazine : Critical for hydrogen bonding with kinase ATP pockets (replacement with pyrimidine reduces IC by 10-fold) .

- Experimental Design : Compare IC values in enzymatic assays (e.g., EGFR kinase) using analogs with systematic substitutions .

Q. How can contradictions in solubility data (e.g., DMSO vs. aqueous buffers) be resolved to improve in vivo bioavailability?

- Resolution Strategies :

- Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility (tested via shake-flask method) .

- Salt Formation : Hydrochloride salts improve solubility by 3–5× in PBS (pH 7.4) .

- Analytical Validation : Dynamic light scattering (DLS) to monitor aggregation in buffer .

Q. What mechanistic insights explain off-target effects in cellular assays (e.g., ROS generation vs. kinase inhibition)?

- Hypothesis Testing :

- ROS Scavengers : Add NAC (N-acetylcysteine) to cell cultures; if cytotoxicity decreases, oxidative stress is a major pathway .

- Kinase Profiling : Broad-panel kinase screening (e.g., 400+ kinases) to identify secondary targets .

- Data Interpretation : Use computational docking (AutoDock Vina) to predict binding to non-target kinases (e.g., JAK2) .

Contradiction Analysis Framework

- Issue : Discrepancies in reported IC values across studies.

- Root Cause : Assay variability (e.g., ATP concentration, enzyme lot differences).

- Solution : Standardize protocols using commercial kinase kits (e.g., Invitrogen Z’-LYTE) and include positive controls (e.g., Erlotinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.